molecular formula C8H9ClN2O2 B2611396 5-Chloro-n-methoxy-n-methylpicolinamide CAS No. 342601-76-7

5-Chloro-n-methoxy-n-methylpicolinamide

Cat. No.: B2611396
CAS No.: 342601-76-7
M. Wt: 200.62
InChI Key: OAVVPDNRDVPTOK-UHFFFAOYSA-N
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Description

5-Chloro-N-methoxy-N-methylpicolinamide (CAS 342601-76-7) is a synthetic organic compound with the molecular formula C 8 H 9 ClN 2 O 2 and a molecular weight of 200.62 g/mol . This picolinamide derivative is supplied with a typical purity of 95% and is identified by the registry number MFCD16036661 . The primary research value of this compound lies in its role as a key chemical intermediate in medicinal chemistry, particularly in the design and synthesis of novel potential therapeutic agents. The structure incorporates both a picolinamide skeleton and an N-methoxy-N-methyl amide group, which is a versatile functional handle in synthetic chemistry. This amide group, known as a Weinreb amide, is highly valuable for facilitating nucleophilic addition reactions to synthesize ketones from organometallic reagents such as Grignard or organolithium compounds, thereby enabling the strategic elongation of carbon chains in complex molecule assembly. Picolinamide derivatives, in general, represent a significant class of compounds in modern drug discovery. Research highlights that the development of novel N-methylpicolinamide-bearing hybrids is a "hot research topic in the community of medicinal chemistry," with a specific focus on creating potent anticancer agents . These hybrids are explored to develop less toxic and more effective therapeutics. Specifically, the 4-chloro-N-methylpicolinamide moiety is a recognized pharmacophore in established kinase inhibitors. Published scientific literature demonstrates its use as a critical building block in the synthesis of sophisticated molecular hybrids, such as sorafenib analogs, which are designed to inhibit Raf kinases (including A-Raf, B-Raf, and C-Raf) for investigating anti-hepatocellular carcinoma activity . As such, this compound serves as a vital precursor for researchers engaged in kinase inhibitor development and anticancer drug discovery programs. Handling and Storage: This product is intended for research and scientific purposes only by qualified personnel. It is not for diagnostic, therapeutic, or any other human use. Specific handling precautions should be based on a thorough risk assessment. For comprehensive safety details, consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

5-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVVPDNRDVPTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NC=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 5 Chloro N Methoxy N Methylpicolinamide

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis provides a logical framework for designing a synthetic route by deconstructing the target molecule into simpler, readily available precursors. For 5-Chloro-N-methoxy-N-methylpicolinamide, the most logical disconnections involve the amide bond and the carbon-chlorine bond on the pyridine (B92270) ring.

Primary Disconnection: The most evident disconnection is at the amide C-N bond. This bond cleavage simplifies the molecule into two key synthons: an electrophilic 5-chloropicolinoyl moiety and a nucleophilic N,O-dimethylhydroxylamine fragment.

Synthetic Equivalents: The corresponding real-world reagents for these synthons are 5-chloropicolinic acid (or its activated form, such as an acyl chloride) and N,O-dimethylhydroxylamine hydrochloride, respectively. mychemblog.comwikipedia.org

Secondary Disconnection: A further disconnection can be envisioned on the 5-chloropicolinic acid precursor by breaking the C-Cl bond. This leads to picolinic acid as a more fundamental starting material. This suggests an alternative synthetic strategy where the chlorination of the pyridine ring is a distinct step in the forward synthesis.

These two disconnection points outline the primary strategic decisions in the synthesis:

Amide Formation First: Begin with a pre-halogenated precursor like 5-chloropicolinic acid and form the amide bond.

Halogenation Last: Start with picolinic acid, construct the N-methoxy-N-methylpicolinamide, and then introduce the chlorine atom at the 5-position.

Conventional Synthetic Routes to this compound

Conventional routes rely on well-established, often stoichiometric, reactions to construct the target molecule. These methods are typically robust and well-understood, forming the foundation of many synthetic procedures.

Amidation Strategies Utilizing Picolinic Acid Precursors

The formation of the amide bond is a cornerstone of this synthesis. Given the stability and utility of Weinreb-Nahm amides, their preparation from carboxylic acids is a well-optimized process. wikipedia.orgresearchgate.net The direct coupling of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid must first be activated.

Acyl Chloride Method: A common and effective method involves converting 5-chloropicolinic acid into its more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mychemblog.comgrowingscience.com The resulting 5-chloropicolinoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base (e.g., triethylamine (B128534), pyridine) to neutralize the generated HCl and afford the final product. wikipedia.orgfishersci.co.uk

Peptide Coupling Reagents: A milder alternative to acyl chlorides involves the use of peptide coupling reagents. These reagents facilitate the direct amidation of carboxylic acids under milder conditions, avoiding the need for harsh chlorinating agents. A wide array of such reagents has been developed, primarily for peptide synthesis, but they are broadly applicable to general amide formation. wikipedia.orgfishersci.co.uk The reaction proceeds by forming a highly activated ester intermediate, which is then readily displaced by the amine. fishersci.co.uk

Below is a table summarizing common coupling agents used for amidation.

Coupling Agent ClassExamplesTypical BaseCommon SolventsKey Features
CarbodiimidesDCC, EDC, DICDMAP (catalyst), HOBt/HOAt (additives)DCM, THF, DMFWidely used, cost-effective. DCC can lead to urea (B33335) byproduct purification issues. fishersci.co.uk
Uronium/Aminium SaltsHATU, HBTU, PyBOPDIPEA, TriethylamineDMF, NMPHigh efficiency, fast reaction times, often used for difficult couplings. growingscience.comnih.gov
Phosphonium SaltsBOP, PyBOPDIPEA, TriethylamineDCM, DMFEffective but can generate carcinogenic byproducts.
OtherCDMT, DMTMMN-methylmorpholineAcetonitrile (B52724), THFCDMT and DMTMM are triazine-based reagents that offer mild conditions. unito.itresearchgate.net

Halogenation and Functionalization Approaches on Pyridine Scaffolds

Introducing a chlorine atom specifically at the 5-position of the pyridine ring is a critical step that can be performed at different stages of the synthesis. Selective halogenation of pyridine derivatives can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution.

Direct chlorination of picolinic acid itself often requires harsh conditions and can lead to mixtures of products. More controlled methods have been developed to achieve better regioselectivity. For instance, processes for the chlorination of pyridine derivatives sometimes utilize elemental chlorine in an inert solvent at elevated temperatures, often in the presence of a hydrochloric acid binding agent to drive the reaction. google.com Modern methods offer more precise control, such as electrochemical approaches for the C-5 selective chlorination of certain activated pyridine derivatives, though these are highly substrate-specific. rsc.org

The timing of the chlorination step is a key strategic consideration. Halogenating the picolinic acid starting material provides a direct precursor for the final amidation. Conversely, performing the amidation first and then attempting to chlorinate the resulting N-methoxy-N-methylpicolinamide could alter the reactivity and regioselectivity of the halogenation step due to the electronic influence of the amide group.

Advanced and Catalytic Synthesis of the Chemical Compound

To improve efficiency, atom economy, and sustainability, modern synthetic chemistry has increasingly turned to catalytic methods. These approaches often reduce waste and can provide access to molecules through novel bond formations.

Transition Metal-Catalyzed Coupling Reactions in Picolinamide (B142947) Synthesis

Palladium-catalyzed reactions are particularly powerful for forming C-C and C-N bonds. One of the most relevant advanced methods for the synthesis of picolinamides is aminocarbonylation. organic-chemistry.org This reaction typically involves the coupling of an aryl or heteroaryl halide with an amine and carbon monoxide, mediated by a palladium catalyst.

In a potential route to this compound, a precursor such as 2,5-dichloropyridine (B42133) could be subjected to a regioselective aminocarbonylation. In this scenario, a palladium catalyst would selectively activate the C-Cl bond at the 2-position, facilitate the insertion of carbon monoxide, and then couple the resulting acyl-palladium intermediate with N,O-dimethylhydroxylamine. The success of this approach hinges on achieving high regioselectivity to favor reaction at the 2-position over the 5-position. The choice of ligand, such as XantPhos, is often critical in controlling the reactivity and selectivity of the catalytic system. unito.itmdpi.comnih.gov

Recent advancements have also focused on developing carbon monoxide-free aminocarbonylation protocols, which avoid the handling of toxic CO gas by using CO surrogates like formic acid or carbodiimides. chemistryviews.org

Catalyst SystemCO SourceTypical SubstratesKey Features
Pd(OAc)₂ / PPh₃CO gas (1 atm)Aryl/Heteroaryl IodidesClassic, well-studied system for simple amines. mdpi.com
PdCl₂ / XantphosCO gas (1 atm)Aryl/Heteroaryl Bromides/IodidesEffective for less reactive amines and complex substrates. unito.itnih.gov
Pd(OAc)₂ / Imidazole LigandFormic Acid + CarbodiimideAryl HalidesIn-situ CO generation, avoids handling CO gas. chemistryviews.org
Pd(0) / Mo(CO)₆Molybdenum HexacarbonylAryl Bromides/TriflatesSolid CO precursor, allows for controlled CO release. organic-chemistry.org

Metal-Free Catalytic Methods for Pyridine Aminocarbonylation

The development of metal-free catalytic reactions is a significant goal in green chemistry, aiming to avoid the cost and potential toxicity of residual transition metals in the final product. mdpi.com While direct metal-free catalytic aminocarbonylation of pyridine halides is not yet a mainstream method, research in related areas shows promise.

For example, metal-free methods for the synthesis of other amide types have been developed, such as the oxidative cleavage of a C-C bond in pyridinium (B92312) salts to facilitate amidation. nih.gov Other approaches have utilized hypervalent iodine reagents or photocatalysis to mediate bond formations under metal-free conditions. mdpi.compolyu.edu.hk While these specific examples may not directly apply to the synthesis of a Weinreb amide from a picolinic acid derivative, they represent the frontier of synthetic methodology. The ongoing development in this field may soon provide a direct, metal-free catalytic route for the efficient and sustainable production of this compound and related structures.

Green Chemistry Principles and Sustainable Synthetic Pathways

The synthesis of this compound, a Weinreb amide, is traditionally approached by coupling an activated derivative of 5-chloropicolinic acid with N,O-dimethylhydroxylamine. While effective, conventional methods often rely on stoichiometric activating agents and volatile organic solvents, which present environmental and safety concerns. The application of green chemistry principles seeks to mitigate these drawbacks by focusing on waste prevention, atom economy, and the use of safer chemicals. acs.orgucl.ac.uk

Sustainable synthetic pathways for amide bond formation are a significant area of research, with several strategies being applicable to the synthesis of this compound. bohrium.com Catalytic methods that avoid the use of stoichiometric activating agents like thionyl chloride or carbodiimides are particularly attractive. ucl.ac.uk For instance, boronic acid catalysis has been shown to facilitate direct amidation between carboxylic acids and amines at room temperature. Another green approach involves the dehydrogenative coupling of alcohols and amines catalyzed by ruthenium complexes, which produces hydrogen gas as the only byproduct. Biocatalytic methods, utilizing enzymes in either aqueous or low-water systems, also represent a promising frontier for sustainable amide synthesis. rsc.org

The choice of solvent is another critical aspect of a sustainable synthetic process. The replacement of hazardous solvents like DMF and CH2Cl2 with more benign alternatives is a key goal. ucl.ac.uk Recent studies have demonstrated that amide bond formation can be achieved in water, which is an environmentally friendly solvent. chemrxiv.org The development of catalytic systems that are effective in aqueous media is an active area of research. rsc.org

The principles of green chemistry can be applied to optimize the synthesis of this compound in several ways, as summarized in the table below.

Green Chemistry PrincipleApplication to Synthesis of this compound
Waste Prevention Utilizing catalytic methods to avoid the formation of stoichiometric byproducts from coupling agents. ucl.ac.uk
Atom Economy Employing direct amidation or dehydrogenative coupling reactions that maximize the incorporation of reactant atoms into the final product.
Safer Solvents & Auxiliaries Replacing traditional volatile organic solvents with greener alternatives such as water or bio-based solvents. chemrxiv.org
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents. ucl.ac.uk

Derivatization and Analog Synthesis of this compound

The structure of this compound offers several sites for chemical modification to generate a library of analogs for further research. These sites include the picolinamide moiety, specifically the chlorine substituent and the aromatic protons, as well as the N-methoxy and N-methyl groups of the Weinreb amide.

Modification of the Picolinamide Moiety

The chlorine atom at the 5-position of the pyridine ring is a versatile handle for derivatization through various cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are powerful tools for forming new carbon-carbon bonds. thieme-connect.comacs.org For instance, a Suzuki coupling with an arylboronic acid could introduce a variety of aryl or heteroaryl substituents at this position, significantly expanding the structural diversity of the molecule. thieme-connect.com The reactivity of chloropyridines in Suzuki couplings can be influenced by the choice of palladium catalyst and ligands. thieme-connect.comacs.org

Nucleophilic aromatic substitution (SNAr) offers another avenue for modifying the picolinamide ring. youtube.comnih.govlibretexts.orgyoutube.comyoutube.com The electron-deficient nature of the pyridine ring, further activated by the chlorine atom, facilitates the displacement of the chloride by various nucleophiles. This could include amines, alkoxides, and thiols, leading to a wide range of functionalized analogs. The rate and success of SNAr reactions on chloroazines are influenced by the nature of the nucleophile and the presence of other substituents on the ring. nih.gov

The following table outlines potential derivatization reactions at the picolinamide moiety.

Reaction TypeReagents and ConditionsPotential Product
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base5-Aryl-N-methoxy-N-methylpicolinamide
Heck Coupling Alkene, Pd catalyst, base5-Alkenyl-N-methoxy-N-methylpicolinamide
Nucleophilic Aromatic Substitution Amine, base, solvent (e.g., DMSO)5-Amino-N-methoxy-N-methylpicolinamide
Nucleophilic Aromatic Substitution Sodium alkoxide, alcohol5-Alkoxy-N-methoxy-N-methylpicolinamide

Functionalization at the N-Methoxy and N-Methyl Amide Groups

The N-methoxy-N-methylamide, or Weinreb amide, is a well-established functional group primarily utilized for the synthesis of ketones and aldehydes. acs.orgpsu.eduwisc.edumychemblog.com Its stability, particularly the resistance to over-addition of organometallic reagents, is attributed to the formation of a stable chelated intermediate. wisc.edumychemblog.com While the primary role of the Weinreb amide is to serve as a stable precursor that is subsequently converted, its reactivity can be exploited for analog synthesis, although this is less common.

Under strongly basic conditions, an E2 elimination pathway can occur, leading to the formation of formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.net This reactivity, while often considered a side reaction, could potentially be harnessed for the synthesis of N-methylpicolinamide analogs. researchgate.net Furthermore, the N-O bond of the Weinreb amide can be cleaved under certain reductive conditions, which could be another strategy for derivatization.

The primary synthetic utility of the Weinreb amide portion of the molecule is its conversion to other functional groups, as detailed in the table below.

Reaction TypeReagentsProduct
Ketone Synthesis Grignard reagent (R-MgBr) or organolithium reagent (R-Li)5-Chloro-2-picolyl ketone
Aldehyde Synthesis Hydride reducing agent (e.g., LiAlH₄)5-Chloropicolinaldehyde
Nonclassical Wittig Reaction AlkylidenetriphenylphosphoraneKetone (after in situ hydrolysis) acs.orgorganic-chemistry.org

Regioselective Halogenation Strategies for Related Pyridinecarboxamides

The introduction of additional halogen atoms onto the pyridine ring of this compound can lead to analogs with altered electronic and steric properties. Electrophilic aromatic halogenation is a common method for functionalizing aromatic rings. wikipedia.org The regioselectivity of this reaction on a substituted pyridine is directed by the existing substituents. In the case of this compound, the existing chloro and carboxamide groups will influence the position of further halogenation.

Direct electrophilic halogenation of pyridines often requires harsh conditions due to the electron-deficient nature of the ring. nih.govnsf.gov However, various methods have been developed to achieve regioselective halogenation. One strategy involves the temporary opening of the pyridine ring to form a more reactive Zincke imine intermediate, which can then be halogenated with high regioselectivity before ring-closing. nih.govnsf.govnih.govchemrxiv.org This approach has been shown to be effective for the 3-selective halogenation of a broad range of pyridines. nih.govnsf.govnih.govchemrxiv.org

The table below summarizes potential halogenation strategies for the pyridinecarboxamide core.

Halogenation StrategyReagentsPotential Regioselectivity
Electrophilic Bromination Br₂, Lewis acid (e.g., FeBr₃)Substitution at C-3 or C-6, directed by existing substituents
Electrophilic Iodination I₂, oxidizing agent (e.g., HNO₃)Substitution at C-3 or C-6 wikipedia.org
Zincke Imine Intermediate N-activation, ring opening, halogenating agent, ring closingHighly regioselective, potentially at C-3 nih.govnsf.gov

Chemical Reactivity and Mechanistic Investigations of 5 Chloro N Methoxy N Methylpicolinamide

Reactivity of the Amide Linkage in the Chemical Compound

The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a versatile functional group in organic synthesis. Its reactivity is characterized by a balance between stability and the ability to act as an effective acylating agent.

Hydrolysis and Transamidation Reactions

The amide bond in 5-Chloro-N-methoxy-N-methylpicolinamide, like other amides, can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, although it is generally more resistant to hydrolysis than esters. The stability of the Weinreb amide is attributed to the electron-withdrawing nature of the methoxy (B1213986) group, which reduces the nucleophilicity of the nitrogen atom and the partial double bond character of the C-N bond.

Transamidation, the conversion of one amide to another, is a synthetically useful transformation. While direct transamidation is often challenging due to the low reactivity of the amide bond, activation of the carbonyl group can facilitate this reaction. For instance, N-Boc activated thioamides have been shown to undergo efficient transamidation. nih.gov In the context of this compound, such transformations would likely require prior activation of the amide carbonyl.

Nucleophilic Attack and Electrophilic Activation

A key feature of Weinreb amides is their reaction with organometallic reagents to form ketones. The N-methoxy-N-methylamide functionality allows for the formation of a stable, five-membered cyclic intermediate upon nucleophilic attack at the carbonyl carbon. rsc.orgnih.gov This intermediate is stable under the reaction conditions and does not collapse to a ketone until acidic workup. This prevents the common problem of over-addition to form tertiary alcohols, which is often observed with other carboxylic acid derivatives.

The electrophilicity of the amide carbonyl can be enhanced through electrophilic activation. Reagents like triflic anhydride (B1165640) (Tf₂O) can activate the amide, making it more susceptible to nucleophilic attack. nih.govnih.gov This activation strategy has been employed to overcome the inherent low electrophilicity of amides and enable a range of functionalization reactions. nih.gov For this compound, electrophilic activation would generate a highly reactive intermediate, facilitating reactions with a broader range of nucleophiles. The proposed mechanism for electrophilic amidation using N-methoxyamides involves the activation of the amide, followed by nucleophilic attack. researchgate.net

Dealkoxylation Pathways of N-Methoxy-N-Methyl Amides

The N-O bond of N-methoxy-N-methyl amides can be cleaved through dealkoxylation reactions. Conventional methods often require stoichiometric metal-based reductants. rsc.org However, recent advancements have led to the development of reductant-free dealkoxylation methods. For example, a palladium-catalyzed dealkoxylation of N-alkoxyamides has been reported, which proceeds via β-hydrogen elimination from a palladium alkoxide intermediate. rsc.orgresearchgate.net This process generates an intramolecular hydride source, avoiding the need for an external reductant. rsc.orgresearchgate.net The plausible reaction mechanism involves the coordination of a Lewis acid to the carbonyl oxygen, followed by oxidative addition of the N-O bond to a Pd(0) species. rsc.org

Interactive Table: Comparison of Dealkoxylation Methods for N-Alkoxyamides
MethodReagentsKey Features
Conventional ReductionSmI₂, Na/Hg, Li powderRequires stoichiometric metal reductants.
Base-Mediated Formal ReductionLDA, t-BuMe₂SiOTf/Et₃NInvolves formation of formaldehyde (B43269).
Palladium/Aluminum Cooperative CatalysisPd(dba)₂/DPPBz, Lewis Acid (e.g., Al(OiPr)₃)Reductant-free; proceeds via β-hydrogen elimination.

Reactivity of the Pyridine (B92270) Ring and Chloro-Substituent

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. The presence of the chloro-substituent provides a handle for various substitution and coupling reactions.

Aromatic Substitution Reactions at the Chloro Position (e.g., SNAr)

The reactivity in SNAr reactions is significantly influenced by the nature of the nucleophile and the reaction conditions. For instance, studies on chloroazines have shown that polysulfide dianions are much more reactive nucleophiles than bisulfide. nih.gov In the case of this compound, a variety of nucleophiles, including amines, alkoxides, and thiolates, could potentially displace the chloride. The use of benign polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to enable SNAr reactions under mild conditions. d-nb.info

Interactive Table: Factors Influencing SNAr Reactions on Chloro-Substituted Heterocycles
FactorInfluence on ReactivityExample
Ring NitrogenEnhances reactivity through inductive and mesomeric effects.Chloroazines are more reactive than chlorobenzene.
SubstituentsElectron-withdrawing groups enhance reactivity; electron-donating groups diminish it.A nitro group significantly activates the ring towards SNAr.
NucleophileStronger nucleophiles react faster.Polysulfides are more reactive than bisulfide.
Solvent/CatalystCan significantly affect reaction rates and conditions.HPMC in water allows for mild reaction conditions.

Functionalization Reactions on the Pyridine Core

Beyond SNAr reactions, the pyridine core of this compound can be functionalized through various other methods. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, but can be achieved under harsh conditions or with highly activated substrates. masterorganicchemistry.comyoutube.comlibretexts.orgmsu.edu

A more versatile approach for the functionalization of pyridines involves metalation followed by reaction with an electrophile. The use of magnesium and zinc organometallic intermediates has been shown to be effective for the selective functionalization of pyridines. nih.gov For this compound, directed ortho-metalation could potentially be employed to introduce substituents at positions adjacent to the picolinamide (B142947) group, taking advantage of its directing effect.

Reaction Kinetics and Thermodynamic Studies of the Chemical Compound

Kinetic studies on related picolinamide structures provide valuable insights into the factors governing the reaction rates of this compound. The pyridine nitrogen atom and the chloro substituent significantly influence the electrophilicity of the carbonyl carbon, which is a primary site for nucleophilic attack.

Research on the aminolysis of Y-substituted-phenyl picolinates has shown that picolinate (B1231196) esters are considerably more reactive than their corresponding benzoate (B1203000) counterparts. doi.org This enhanced reactivity is attributed to the electron-withdrawing inductive effect of the pyridine nitrogen atom. doi.org For this compound, the additional electron-withdrawing effect of the chlorine atom at the 5-position is expected to further increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic acyl substitution reactions.

A study on the aminolysis of 4-nitrophenyl picolinate revealed a stepwise reaction mechanism where the rate-determining step depends on the basicity of the attacking amine. doi.org A similar mechanistic pathway can be anticipated for reactions involving this compound.

Thermodynamic data for the parent picolinamide molecule, such as its enthalpy of formation and sublimation, have been experimentally determined. nist.gov These values provide a baseline for estimating the thermodynamic properties of its derivatives. The rotational barrier of the amide bond in picolinamide has been measured to be substantially higher than in its isomer, nicotinamide (B372718), due to intramolecular hydrogen bonding between the amide proton and the pyridine nitrogen. researchgate.net While the N-methyl group in this compound precludes this specific hydrogen bond, the electronic and steric effects of the substituents will influence the conformational thermodynamics.

Interactive Data Table: Kinetic Data for Aminolysis of Picolinate Esters

ReactantAmine NucleophileRate Constant (k, M⁻¹s⁻¹)Reference
4-Nitrophenyl picolinatePiperidine21.0 doi.org
4-Nitrophenyl benzoatePiperidine~2.1 doi.org
S-4-Nitrophenyl 4-nitrothiobenzoatePiperidineVaries with conditions researchgate.net

Note: The data presented is for analogous compounds to infer the reactivity of this compound.

Interactive Data Table: Thermodynamic Data for Picolinamide

Thermodynamic ParameterValueUnitsReference
Enthalpy of sublimation (ΔsubH)99.5 ± 1.3kJ/mol nist.gov
Enthalpy of fusion (ΔfusH)24.1 ± 0.4kJ/mol nist.gov
Amide rotational barrier (ΔH++)18.3 ± 0.4kcal/mol researchgate.net

Note: This data is for the parent picolinamide molecule.

Influence of Solvent and Catalyst on Reaction Outcomes and Selectivity

The choice of solvent and the use of catalysts are critical in controlling the reaction outcomes and selectivity for reactions involving this compound. The picolinamide moiety is known to act as an effective directing group in various transition metal-catalyzed reactions, enabling functionalization at specific positions of the pyridine ring.

Solvent Effects:

The polarity and coordinating ability of the solvent can significantly impact reaction rates and mechanisms. For nucleophilic substitution reactions at the carbonyl carbon, polar aprotic solvents are generally favored as they can solvate the charged intermediates and transition states. In a study on the reactions of pyridine carboxylic acids, it was found that the substituent effect on reactivity was more pronounced in aprotic solvents with higher dipolarity. researchgate.net This suggests that for this compound, solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) would likely enhance its reactivity in polar reactions. The choice of solvent is also crucial in amide coupling reactions, with greener alternatives to dichloromethane (B109758) and DMF being actively sought. rsc.org

Catalyst Effects:

The picolinamide group, and specifically the Weinreb amide functionality, can serve as a directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.comnih.gov This allows for the selective introduction of various functional groups at the ortho-position of the pyridine ring.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling and C-H activation reactions. The picolinamide group can direct the arylation of C(sp³)–H bonds. acs.org In the context of this compound, palladium catalysis could be employed for functionalization at the C-3 or C-4 positions of the pyridine ring, depending on the specific reaction conditions and ligands used.

Iridium and Cobalt Catalysis: Iridium and cobalt complexes have also been shown to be effective catalysts for C-H functionalization directed by Weinreb amides. mdpi.comacs.org For instance, iridium catalysts have been used for the ortho-iodination of Weinreb amides. acs.org This suggests a potential route for further functionalizing the pyridine ring of the title compound. The use of acid additives has been shown to be crucial in increasing the turnover of the catalyst in such reactions. acs.org

The Weinreb amide group itself is generally stable to many reaction conditions but can be transformed using specific reagents. Its reaction with organometallic reagents like Grignard or organolithium compounds typically leads to the formation of ketones. acs.orgyoutube.com The choice of catalyst and reaction conditions can also influence the selectivity between reaction at the Weinreb amide and functionalization of the pyridine ring.

Interactive Data Table: Catalytic Systems for Picolinamide and Weinreb Amide Functionalization

Catalyst SystemReaction TypeSubstrate TypeSolventReference
Pd(OAc)₂ / Ag₂CO₃C(sp³)–H AlkylationPicolinamide-protected aminesNot specified acs.org
[Cp*Ir(H₂O)₃][SO₄] / NISC-H ortho-iodinationWeinreb amidesHFIP acs.org
Co(OAc)₂ / Ag₂CO₃C-H CarbonylationBenzylamines with picolinamide directing groupNot specified chim.it
CuI / Picolinamide ligandAryl Ether FormationAryl iodides and phenolsNot specified nih.gov

Note: This table presents examples of catalytic systems used for related picolinamide and Weinreb amide compounds.

Advanced Structural Characterization and Conformational Analysis of 5 Chloro N Methoxy N Methylpicolinamide

X-ray Crystallography and Solid-State Structural Investigations

Polymorphism Studies of the Chemical Compound:No studies have been conducted or published concerning the potential polymorphism of 5-Chloro-n-methoxy-n-methylpicolinamide. Research on the parent compound, picolinamide (B142947), indicates that it can exist in different polymorphic forms, suggesting that derivatives like the one might also exhibit this phenomenon. However, without experimental studies (such as differential scanning calorimetry, X-ray powder diffraction, or crystallization from various solvents), it is impossible to determine if this compound exists in multiple crystalline forms.

Without access to these fundamental experimental datasets, any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Conformational Analysis and Isomerism of the Amide Moiety and Pyridine (B92270) Ring

The rotation around the C(O)-N bond in amides is known to be significantly hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation can lead to the existence of distinct cis and trans isomers, also known as rotamers. In the case of N,N-disubstituted amides, these isomers can have different steric and electronic environments, leading to distinct signals in NMR spectroscopy. For picolinamides, dynamic NMR studies have been employed to determine the rotational barriers of the amide bond acs.orgnih.govresearchgate.net. For instance, a study on picolinamide itself revealed a significantly higher activation enthalpy for amide bond rotation compared to its regioisomer, nicotinamide (B372718) nih.gov. This was attributed to factors including an intramolecular hydrogen bond in the ground state of picolinamide nih.gov. While this compound lacks the N-H for such hydrogen bonding, the electronic effect of the chloro substituent and the steric bulk of the N-methoxy-N-methyl group are expected to influence this rotational barrier.

Furthermore, rotation around the single bond connecting the pyridine ring and the amide group can give rise to different conformers. The relative orientation of the carbonyl oxygen and the pyridine nitrogen is a key determinant of the conformational preference. In picolinamides, the planarity of the molecule is influenced by steric interactions and potential intramolecular interactions researchgate.net. The presence of the chloro substituent at the 5-position of the pyridine ring in this compound can influence the electronic properties of the ring and may have a through-space effect on the conformational preference of the amide group.

Atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, is a phenomenon observed in various substituted aromatic compounds, including anilides and benzamides nih.gov. For atropisomers to be stable and isolable at room temperature, the rotational barrier must be sufficiently high (generally > 22 kcal/mol) wikipedia.org. In the context of this compound, hindered rotation around the pyridine-carbonyl bond could potentially lead to atropisomerism if the steric hindrance provided by the substituents is significant. However, without specific studies on this molecule or closely related analogues with bulky ortho-substituents, the existence of stable atropisomers remains speculative.

Table 1: Factors Influencing Conformational Isomerism in this compound

Bond of Rotation Type of Isomerism Influencing Factors
Carbonyl-Nitrogen (C(O)-N) cis/trans Isomerism (Rotamers) Partial double bond character, Steric hindrance from N-methoxy and N-methyl groups, Electronic effects of the pyridine ring and chloro substituent.

Advanced Chiroptical Spectroscopy

Advanced chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for the stereochemical analysis of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light and can provide detailed information about the absolute configuration and conformation of chiral compounds in solution.

For these techniques to be applicable, the molecule under investigation must be chiral. In the case of this compound, the parent molecule is achiral and therefore would not exhibit a chiroptical response.

However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a stereogenic center in a substituent or by achieving atropisomeric resolution (as discussed in Section 4.3), then chiroptical spectroscopy would become a relevant and valuable characterization method. The ECD and VCD spectra of such chiral derivatives would be sensitive to their three-dimensional structure, including the conformation of the picolinamide backbone and the spatial arrangement of the substituents.

As of the current literature survey, there are no reports on the synthesis or chiroptical analysis of chiral derivatives of this compound. Therefore, this section is not presently applicable to the named compound.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Picolinamide

Computational and Theoretical Chemistry Studies of 5 Chloro N Methoxy N Methylpicolinamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These calculations solve the Schrödinger equation for a given molecular system, yielding information about its energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. It offers a good balance between computational cost and accuracy. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

For 5-Chloro-N-methoxy-N-methylpicolinamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov These theoretical parameters can then be compared with experimental data if available.

Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies. These frequencies correspond to the different modes of vibration of the molecule and can be directly compared to experimental infrared (IR) and Raman spectra. The theoretical vibrational spectrum helps in the assignment of experimental spectral bands to specific molecular motions.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) This table is a hypothetical representation of typical data obtained from DFT calculations.

ParameterBond/AngleCalculated Value
Bond Length (Å)C-Cl1.745
Bond Length (Å)C=O1.230
Bond Length (Å)N-O1.380
Bond Angle (°)C-C-Cl119.5
Bond Angle (°)O=C-N121.0
Dihedral Angle (°)C(pyridine)-C(carbonyl)-N-O175.0

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate results, albeit at a higher computational cost. These high-accuracy calculations are often used to benchmark the results from more computationally efficient methods like DFT. For a molecule like this compound, ab initio calculations can provide very precise values for its electronic energy and properties, which are valuable for understanding its stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, FMO analysis can identify the regions of the molecule that are most likely to be involved in chemical reactions. Reactivity descriptors such as chemical potential, hardness, and electrophilicity can also be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. chemrxiv.org

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound This table is a hypothetical representation of typical data obtained from FMO analysis.

ParameterValue (eV)
EHOMO-6.85
ELUMO-1.23
Energy Gap (ΔE)5.62
Reactivity DescriptorValue
Chemical Potential (μ)-4.04
Hardness (η)2.81
Electrophilicity Index (ω)2.90

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with other molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the potential energy surface and the identification of stable conformations and the transitions between them.

For this compound, MD simulations can reveal the flexibility of the molecule and the preferred orientations of its substituents. When simulated in a solvent, such as water, MD can also provide detailed information about the intermolecular interactions, such as hydrogen bonding, between the solute and the solvent molecules. This is particularly relevant for understanding its solubility and behavior in a biological environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. As mentioned earlier, DFT can be used to calculate IR frequencies. researchgate.net In addition, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing the calculated NMR spectrum with the experimental one, it is possible to confirm the structure of the molecule and assign the signals to specific atoms.

Table 3: Predicted 13C NMR Chemical Shifts for this compound This table is a hypothetical representation of typical data obtained from NMR prediction calculations.

Carbon AtomPredicted Chemical Shift (ppm)
C (Pyridine, C-Cl)148.5
C (Pyridine)140.2
C (Pyridine)138.7
C (Pyridine)125.4
C (Pyridine)122.1
C (Carbonyl)165.8
N-CH334.2
O-CH361.9

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry can be used to explore the potential energy surface of a chemical reaction, providing valuable insights into the reaction mechanism. By locating the transition state structure, which is the highest energy point along the reaction pathway, the activation energy of the reaction can be calculated. This information is crucial for understanding the kinetics of the reaction and for predicting the reaction outcome.

For this compound, computational studies could be used to investigate its reactivity in various chemical transformations. For example, the mechanism of its synthesis or its potential metabolic pathways could be elucidated by calculating the energies of the reactants, products, intermediates, and transition states involved.

Analytical Methodologies for Purity and Quantitative Determination of 5 Chloro N Methoxy N Methylpicolinamide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analytical chemistry of 5-Chloro-N-methoxy-N-methylpicolinamide, providing robust mechanisms for its separation from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV-Vis, PDA, MS)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantitative analysis of this compound. The versatility of HPLC is enhanced by the variety of detectors that can be coupled with it. A typical reversed-phase HPLC method would be developed and validated for this purpose. mdpi.commdpi.com

UV-Vis and Photodiode Array (PDA) Detection: For routine purity checks and quantification, UV-Vis detectors are commonly employed. The chromophoric nature of the picolinamide (B142947) ring allows for sensitive detection. A PDA detector offers the advantage of acquiring the entire UV-Vis spectrum of the analyte as it elutes, which aids in peak identification and purity assessment by comparing spectra across a single peak.

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and Water (with 0.1% formic acid)
Gradient 30% to 90% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Column Temperature 30 °C

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful tool for both quantification and structural elucidation of the compound and its impurities. nih.gov LC-MS/MS, in particular, offers high selectivity and sensitivity, making it suitable for trace-level analysis. vcu.edu The mass spectrometer can be operated in selected ion monitoring (SIM) mode for accurate quantification or in full scan mode to identify unknown impurities based on their mass-to-charge ratio (m/z).

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography (GC) can be employed for its analysis, particularly for the detection of volatile impurities or after derivatization to increase its volatility. GC is especially useful for analyzing residual solvents from the synthesis process. A GC-MS method would provide definitive identification of any volatile components. lcms.cznih.gov

A potential GC method for the analysis of volatile impurities could involve the following parameters:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium at a constant flow
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID) or MS transfer line at 280 °C

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an invaluable, simple, and rapid technique for monitoring the progress of chemical reactions during the synthesis of this compound and for preliminary purity assessment. By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the disappearance of reactants and the appearance of the product can be tracked.

Visualization of the spots on the TLC plate can be achieved under UV light due to the aromatic nature of the compound. youtube.com For compounds without a UV chromophore, various staining reagents can be used. epfl.ch

A typical TLC system for this compound might be:

Stationary Phase: Silica (B1680970) gel 60 F254

Mobile Phase: A mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 30:70 v/v)

Visualization: UV lamp (254 nm)

Electrophoretic Methods for Separation and Analysis (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged species. nih.govdiva-portal.org For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the method of choice. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase, allowing for the separation of neutral molecules.

Key parameters for a hypothetical MEKC method are outlined in the table below.

ParameterCondition
Capillary Fused silica (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte 25 mM sodium borate (B1201080) buffer (pH 9.2) with 50 mM sodium dodecyl sulfate (B86663) (SDS)
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV at 275 nm

This technique is particularly useful for impurity profiling due to its high resolving power. mdpi.com

Advanced Spectroscopic Methods for Quantitative Analysis (e.g., Quantitative NMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of this compound without the need for a specific reference standard of the compound itself. nih.gov By integrating the area of a specific proton signal of the analyte and comparing it to the integral of a certified internal standard with a known concentration, the absolute purity of the sample can be determined.

For this compound, distinct signals in the 1H NMR spectrum, such as those from the methoxy (B1213986) or methyl groups, can be used for quantification.

An example of parameters for a qNMR experiment is as follows:

ParameterSetting
Spectrometer 400 MHz or higher
Solvent Deuterated chloroform (B151607) (CDCl3) or Dimethyl sulfoxide (B87167) (DMSO-d6)
Internal Standard Maleic acid or Dimethyl sulfone
Relaxation Delay (d1) > 5 times the longest T1 relaxation time of the signals of interest
Pulse Angle 90°
Number of Scans 16 or higher for good signal-to-noise

Impurity Profiling and Degradation Product Analysis of the Chemical Compound

Impurity profiling is a critical aspect of quality control, involving the identification and quantification of all potential impurities in the compound. indocoanalyticalsolutions.com Forced degradation studies are intentionally conducted to produce potential degradation products that might form under various stress conditions. nih.gov These studies are essential for establishing the stability-indicating nature of analytical methods.

The compound would be subjected to stress conditions such as:

Acidic hydrolysis (e.g., 0.1 M HCl)

Basic hydrolysis (e.g., 0.1 M NaOH)

Oxidative degradation (e.g., 3% H2O2)

Thermal degradation (e.g., heating at 80 °C)

Photodegradation (e.g., exposure to UV light)

Specialized Chemical Applications and Functional Material Research

5-Chloro-N-methoxy-N-methylpicolinamide as a Synthetic Building Block in Organic Synthesis

This compound is a specialized organic molecule with significant potential as a versatile building block in organic synthesis. mpg.de Its structure, incorporating a chlorinated pyridine (B92270) ring and a Weinreb amide functional group, offers multiple reactive sites for the construction of complex molecular architectures.

The N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide, is a particularly valuable functional group in synthetic chemistry. mychemblog.comorientjchem.orgwikipedia.org Discovered by Steven M. Weinreb and Steven Nahm in 1981, this group is renowned for its ability to react with organometallic reagents, such as Grignard or organolithium reagents, to form a stable chelated intermediate. core.ac.ukresearchgate.net This stability prevents the common problem of over-addition, allowing for the controlled synthesis of ketones in high yields. mychemblog.comwikipedia.orgcore.ac.uk Similarly, Weinreb amides can be reduced to aldehydes without further reduction to the alcohol. core.ac.uk The reactivity of the Weinreb amide in this compound allows for the introduction of a variety of acyl groups at the 2-position of the pyridine ring.

Furthermore, the 5-chloro substituent on the pyridine ring serves as a handle for various cross-coupling reactions. mdpi-res.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at this position. This dual reactivity of the Weinreb amide and the chloro-substituent makes this compound a valuable precursor for the synthesis of highly functionalized picolinamide (B142947) derivatives. These derivatives are key components in the development of pharmaceuticals and agrochemicals.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsProduct Type
Weinreb Ketone SynthesisR-MgX or R-Li in THF, low temperature2-Acyl-5-chloropyridine derivatives
Amide ReductionLiAlH4 or DIBAL-H in THF, low temperature5-Chloro-2-formylpyridine
Suzuki-Miyaura CouplingAr-B(OH)2, Pd catalyst, base5-Aryl-N-methoxy-N-methylpicolinamide
Buchwald-Hartwig AminationR2NH, Pd catalyst, base5-(Dialkylamino)-N-methoxy-N-methylpicolinamide

Coordination Chemistry of Picolinamide Ligands: Potential of the Chemical Compound as a Chelate

Picolinamide and its derivatives are well-documented ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. core.ac.ukrsc.org The nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. nih.gov The specific compound, this compound, is also expected to exhibit this chelating behavior.

The coordination of this compound to a metal ion would involve the pyridyl nitrogen and the carbonyl oxygen. The presence of the N-methoxy-N-methyl group may influence the electronic properties and steric hindrance of the ligand, potentially affecting the stability and geometry of the resulting metal complex. researchgate.net The chloro substituent at the 5-position can also modulate the electron density of the pyridine ring, thereby influencing its coordination strength.

The formation of such metal complexes is significant for several reasons. The coordination geometry can lead to interesting photophysical or magnetic properties. libretexts.org Furthermore, the coordinated picolinamide can exhibit altered reactivity, which can be exploited in catalysis. While specific studies on the coordination complexes of this compound are not extensively documented, the known coordination chemistry of similar picolinamide derivatives suggests its strong potential as a versatile chelating ligand. researchgate.netscirp.orgrsc.orgresearchgate.net

Table 2: Expected Coordination Properties of this compound

PropertyDescription
Coordination ModeBidentate (N, O-chelation)
Potential Metal IonsTransition metals (e.g., Cu, Zn, Ni), Lanthanides
Expected Complex GeometryOctahedral, square planar, or tetrahedral depending on the metal ion and other ligands
Influence of SubstituentsThe 5-chloro group may influence the ligand's electronic properties, while the N-methoxy-N-methyl group can introduce steric effects.

Supramolecular Chemistry and Self-Assembly Properties of Picolinamide Derivatives

The self-assembly of molecules into well-defined supramolecular architectures is a rapidly advancing field of chemistry. numberanalytics.com Picolinamide derivatives are known to participate in such assemblies through various non-covalent interactions, primarily hydrogen bonding. researchgate.net The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), facilitating the formation of predictable hydrogen-bonding motifs. researchgate.net

In the case of this compound, the traditional N-H hydrogen bond donor is absent. However, other interactions can drive its self-assembly. The lone pairs on the oxygen and nitrogen atoms can act as hydrogen bond acceptors. More significantly, the chlorine atom at the 5-position can participate in halogen bonding. rsc.orgrsc.org Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. rsc.orgrsc.org This interaction is directional and has been increasingly utilized in crystal engineering and the design of supramolecular materials. rsc.orgrsc.org

The interplay of weak hydrogen bonds, halogen bonds, and π-π stacking interactions between the pyridine rings can lead to the formation of one-, two-, or three-dimensional supramolecular networks. researchgate.net The specific arrangement of molecules in the solid state will depend on the subtle balance of these interactions. While the crystal structure of this compound has not been reported in the reviewed literature, the known principles of supramolecular chemistry suggest its potential to form interesting and potentially functional self-assembled structures. researchgate.netresearchgate.net

Explorations in Materials Science for Novel Functional Polymers or Frameworks Utilizing Picolinamide Scaffolds

The robust and versatile nature of the picolinamide scaffold makes it an attractive building block for the construction of novel functional materials, such as coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.netresearchgate.net These materials are of great interest due to their potential applications in gas storage, separation, catalysis, and sensing. nih.govresearchgate.netmdpi.commdpi.com

Picolinamide-based ligands can be designed with multiple coordination sites to act as linkers between metal centers, forming extended one-, two-, or three-dimensional networks. researchgate.net In the context of this compound, the molecule itself is a monodentate or bidentate ligand. However, it can be chemically modified to incorporate additional coordinating groups, transforming it into a multitopic linker suitable for the construction of polymers or MOFs. nih.govresearchgate.net

For example, the chloro group could be functionalized via cross-coupling reactions to introduce another picolinamide unit or a different coordinating group. mpg.dersc.org The resulting ligand could then be reacted with metal ions to form coordination polymers or MOFs. researchgate.netnih.gov The properties of these materials, such as their porosity and catalytic activity, would be dictated by the choice of the metal ion, the geometry of the linker, and the presence of functional groups within the framework. nih.govresearchgate.netmdpi.commdpi.com Although specific examples of polymers or frameworks derived from this compound are not detailed in the available literature, the foundational chemistry of picolinamides strongly supports the feasibility of such explorations in materials science. mdpi.comorganic-chemistry.orgnih.gov

Conclusions and Future Directions in 5 Chloro N Methoxy N Methylpicolinamide Research

Synthesis and Reaction Chemistry of the Chemical Compound: Key Achievements and Open Questions

The primary achievement in the study of 5-Chloro-N-methoxy-N-methylpicolinamide lies in its successful synthesis, which has been described in patent literature primarily in the context of its use as a precursor for more complex molecules. The established synthetic routes generally involve the amidation of 5-chloropicolinic acid.

One documented method involves the reaction of 5-chloropicolinic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF). googleapis.com Another approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as the coupling agent, with the addition of hydroxybenzotriazole (B1436442) (HOBt) and triethylamine (B128534) (TEA) in dichloromethane (B109758) (CH2Cl2). ontosight.ai

While these methods provide reliable access to the compound, several open questions remain. The optimization of these synthetic protocols for large-scale production, including yield maximization and purification efficiency, has not been extensively reported in academic literature. Furthermore, the broader reaction chemistry of this compound is an area ripe for exploration. Its reactivity towards various nucleophiles and electrophiles, its potential as a precursor in cross-coupling reactions, and its stability under different reaction conditions are yet to be systematically investigated.

A key piece of characterization data that has been reported is its Proton Nuclear Magnetic Resonance (¹H NMR) spectrum. In deuterochloroform (CDCl₃), the following chemical shifts (δ) have been observed: 8.57 ppm (singlet, 1H), 7.75-7.78 ppm (multiplet, 1H), 7.65 ppm (broad signal, 1H), 3.75 ppm (singlet, 3H), and 3.40 ppm (singlet, 3H). ontosight.ai This provides a foundational dataset for its structural confirmation.

Unveiling the Intricate Structural and Electronic Properties of this compound

A significant gap in the current body of knowledge is the detailed structural and electronic characterization of this compound. There is a notable absence of published X-ray crystallographic data, which would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Such data is fundamental to understanding its physical properties and reactivity.

Similarly, a thorough investigation of its electronic properties through computational chemistry methods, such as Density Functional Theory (DFT), has not been reported. These studies could provide valuable insights into its molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential map. This information is crucial for predicting its reactivity, stability, and potential for intermolecular interactions, which are key to understanding its behavior in various chemical environments. The lack of this fundamental data hinders a deeper comprehension of the molecule's intrinsic characteristics.

Promising Avenues for Further Academic Exploration of the Chemical Compound's Chemistry

The existing literature, primarily in the form of patents, positions this compound as a valuable intermediate in the synthesis of pharmacologically active compounds, such as Factor XIa inhibitors. ontosight.ai This underscores a clear and promising avenue for further academic exploration:

Medicinal Chemistry: A systematic investigation into the synthesis of novel derivatives starting from this compound could lead to the discovery of new therapeutic agents. Its structural motifs suggest potential for modification to target a range of biological entities.

Coordination Chemistry: The picolinamide (B142947) scaffold is known to form stable complexes with various metal ions. The coordination chemistry of this compound could be explored, potentially leading to new catalysts or materials with interesting magnetic or optical properties.

Agrochemical Research: Picolinamide derivatives have also found applications in the agrochemical industry. Investigating the biological activity of compounds derived from this compound in this sector could be a fruitful area of research.

Challenges and Opportunities in Comprehensive Chemical Investigation

The primary challenge in the comprehensive chemical investigation of this compound is the current scarcity of dedicated academic research. While its synthesis is feasible, the lack of detailed characterization and reactivity studies presents a significant hurdle for researchers looking to build upon existing knowledge.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-N-methoxy-N-methylpicolinamide, and what key reaction parameters influence yield?

The synthesis typically involves coupling reactions using reagents like ethyl chloroformate or chlorosulfonic acid under controlled conditions. For example, a two-step approach may include:

  • Step 1 : Activation of the carboxylic acid group using ethyl chloroformate and triethylamine in dichloromethane (DCM) at room temperature.
  • Step 2 : Reaction with N-methoxy-N-methylamine in a DCM/water biphasic system to form the final product . Key parameters affecting yield include reaction temperature, stoichiometry of reagents, and solvent polarity. Optimizing the coupling agent (e.g., using carbodiimides) can further improve efficiency.

Q. What spectroscopic techniques are essential for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : To confirm the methoxy and methyl groups (δ ~3.2–3.5 ppm for N-methoxy-N-methyl) and aromatic protons.
  • IR Spectroscopy : To identify carbonyl stretching (~1650–1700 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion verification (±5 ppm accuracy).
  • HPLC-PDA : To assess purity (>95% recommended for biological assays) .

Q. What in vitro assays are recommended for preliminary evaluation of the compound’s bioactivity?

Begin with enzyme inhibition assays (e.g., kinase or protease targets) using IC₅₀ determinations. Cell viability assays (e.g., MTT or ATP-based luminescence) in relevant cell lines can assess cytotoxicity. Dose-response curves should include positive controls (e.g., staurosporine for kinase inhibition) and negative controls (DMSO vehicle) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in the coupling step?

Low yields often stem from poor nucleophile reactivity or side reactions. Strategies include:

  • Using Schlenk techniques to exclude moisture.
  • Employing coupling agents like HATU or PyBOP to enhance efficiency.
  • Screening solvents (e.g., THF or DMF) to improve solubility of intermediates.
  • Monitoring reaction progress via TLC or LC-MS to terminate reactions at optimal conversion .

Q. How should discrepancies in NMR data between synthesized batches be systematically investigated?

Follow a stepwise protocol:

  • Reproducibility Check : Repeat synthesis under identical conditions.
  • Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials).
  • Deuterated Solvent Trials : Confirm solvent peaks are not masking target signals.
  • Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) causing signal splitting .

Q. What computational methods can predict the binding affinity of this compound with target enzymes?

Molecular docking (e.g., AutoDock Vina) can model ligand-receptor interactions. Key steps:

  • Protein Preparation : Retrieve target structures from PDB (e.g., 3D coordinates for kinases).
  • Ligand Parameterization : Generate 3D conformers using Open Babel.
  • Validation : Compare docking scores with known inhibitors.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

Q. What strategies enhance solubility of analogs without compromising bioactivity?

Structural modifications guided by QSAR models or CoMFA can balance lipophilicity and solubility:

  • Introduce polar substituents (e.g., hydroxyl or amine groups) on the pyridine ring.
  • Replace the methoxy group with a morpholine ring to improve water solubility.
  • Evaluate logP changes via shake-flask or chromatographic methods .

Data Contradiction and Validation

Q. How to reconcile conflicting reports on the compound’s biological activity across studies?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., cell-free vs. cell-based).
  • Dose-Response Alignment : Normalize activity metrics (e.g., IC₅₀) to account for concentration range differences.
  • Orthogonal Assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What validation steps ensure reproducibility in pharmacological studies?

  • Blind Replication : Have independent labs repeat experiments.
  • Positive/Negative Controls : Include reference compounds in each assay plate.
  • Data Triangulation : Combine biochemical, cellular, and computational data to confirm mechanisms .

Structural and Stability Analysis

Q. How to resolve ambiguities in the crystal structure of this compound derivatives?

Use X-ray crystallography (as in ) with refinement software (e.g., SHELXL). Key parameters:

  • Resolution : Aim for <1.0 Å to resolve Cl and O positions.
  • Hydrogen Bonding Analysis : Identify interactions stabilizing the lattice.
  • CCDC Deposition : Compare with existing structures in the Cambridge Database .

Q. How to ensure compound stability under varying storage conditions?

Conduct accelerated stability studies:

  • Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.
  • Light Exposure : Test photostability under ICH Q1B guidelines.
  • Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the amide bond) .

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